

# Application Notes and Protocols: Use of Dinonylamine in Fuel Additive Packages

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## Compound of Interest

Compound Name: *Dinonylamine*

CAS No.: 2044-21-5

Cat. No.: B126870

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Audience Note: This document is intended for researchers and scientists in the fields of chemistry, chemical engineering, and automotive fuel technology. The content herein pertains to the industrial application of **dinonylamine** as a fuel additive and is not relevant to drug development professionals.

## Introduction

**Dinonylamine**, a derivative of diphenylamine, is a high-molecular-weight aromatic amine primarily used as an antioxidant and stabilizer in fuel and lubricant additive packages.[1][2] Modern fuels, particularly those containing components from cracking processes, can be susceptible to oxidation during transport and long-term storage.[3][4] This degradation leads to the formation of soluble and insoluble gums, varnishes, and sediments, which can clog fuel filters, foul fuel injectors, and cause overall poor engine performance.[3]

**Dinonylamine** is incorporated into fuel additive packages to inhibit these oxidative degradation pathways.[5] Its primary function is to act as a free-radical scavenger, terminating the chain reactions that lead to the formation of undesirable deposits.[3][6] This document provides an

overview of its mechanism, applications, and the standard protocols used to evaluate its performance.

## Chemical Structure and Properties

**Dinonylamine** is synthesized by the alkylation of diphenylamine with nonene.[2] The resulting product is typically a complex mixture of isomers, with the nonyl groups attached at various positions on the phenyl rings. A common and representative isomer is 4,4'-di-n-nonyldiphenylamine.

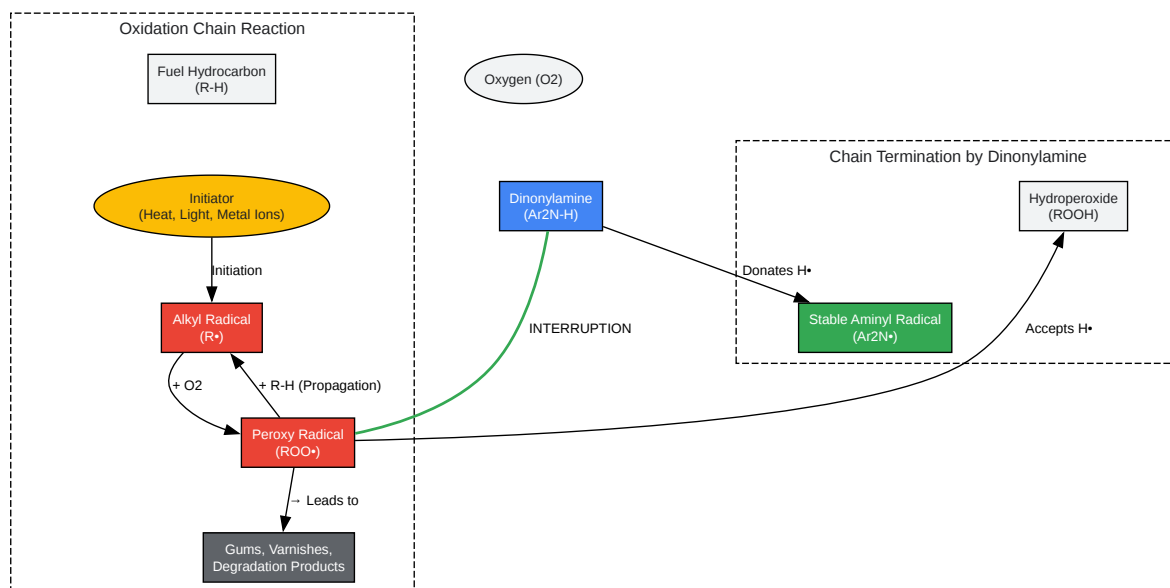
- Chemical Name: Dinonyldiphenylamine
- CAS Number: Varies by isomer mixture (e.g., 119-74-4 for 4,4'-dinonyldiphenylamine)
- Appearance: Typically a viscous, light to dark brown liquid.
- Solubility: Soluble in hydrocarbon solvents and base oils; insoluble in water.

Caption: Representative chemical structure of 4,4'-di-n-nonyldiphenylamine.

## Mechanism of Action: Antioxidant Activity

The antioxidant mechanism of **dinonylamine** involves the interruption of free-radical chain reactions responsible for fuel degradation.[3][4] The process begins with the formation of free radicals from unstable fuel components, such as olefins and dienes. These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate a chain reaction, leading to gum formation.[3]

**Dinonylamine**, an aromatic amine, functions by donating a hydrogen atom from its N-H group to the highly reactive peroxy radical.[6] This action neutralizes the radical and terminates the oxidation chain. The resulting dinonylaminy radical is stabilized by resonance across its aromatic rings and is significantly less reactive, preventing it from continuing the chain reaction. [3][6]



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Caption: Simplified antioxidant mechanism of **dinonylamine** in fuel.

## Performance Data

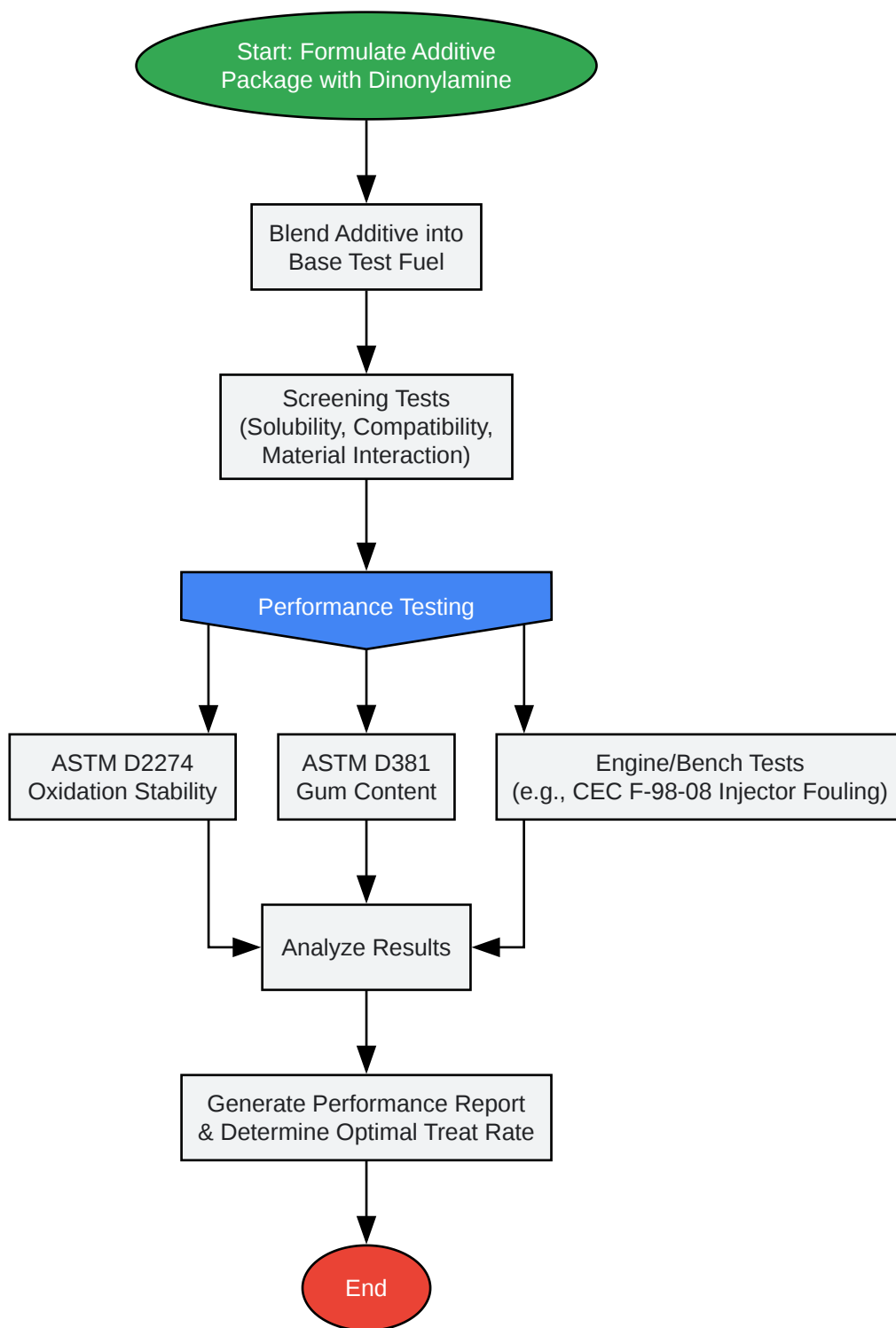
The specific performance of a fuel additive package containing **dinonylamine** is highly dependent on the base fuel composition, the presence of other additives, and the intended application. Quantitative data is often proprietary to additive manufacturers and refiners. However, the following table illustrates the typical performance metrics evaluated and the expected improvements when using an effective antioxidant package.

Performance Metric	Standard Test Method	Base Fuel (Typical Value)	Fuel + Dinonylamine Package (Illustrative Improvement)
Oxidation Stability	ASTM D2274	> 2.5 mg/100 mL	< 1.5 mg/100 mL
(Total Insolubles)	(Unacceptable)	(Acceptable)	
Gum Content	ASTM D381	5 - 10 mg/100 mL	< 2 mg/100 mL
Storage Stability	ASTM D4625	Darkening, Sediment	No significant change
Injector Fouling	CEC F-98-08 (DW10)	> 5% Flow Loss	< 2% Flow Loss

Note: The values presented are illustrative and serve to demonstrate the type of performance gains expected. Actual results will vary.

## Experimental Protocols

A comprehensive evaluation of a new fuel additive involves a series of standardized tests.<sup>[7][8]</sup> The workflow typically involves initial screening for compatibility and basic properties, followed by performance testing under accelerated conditions.



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Caption: General experimental workflow for evaluating a fuel additive.

## Protocol: ASTM D2274 - Oxidation Stability of Distillate Fuel Oil

This method provides an accelerated procedure for predicting the stability of distillate fuels, such as diesel, under long-term storage conditions.[3][9] It is a critical test for evaluating the efficacy of antioxidant additives like **dinonylamine**.

Objective: To determine the tendency of a fuel to form sediment and gums under accelerated oxidizing conditions.

Apparatus:

- Oxidation bath with temperature control ( $95^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ )
- Oxygen delivery system with flowmeters
- Glassware: oxidation cells, condenser tubes
- Filtering crucibles (Gooch crucibles)
- Filtration apparatus with vacuum flask
- Evaporation bath (steam or air jet)
- Analytical balance

Procedure:

- Sample Preparation: A 350 mL sample of the test fuel (with the **dinonylamine** additive package blended at the desired concentration) is measured and placed into a clean oxidation cell.
- Assembly: The oxidation cell is fitted with a condenser and placed in the oxidation bath, which is maintained at  $95^{\circ}\text{C}$ .
- Oxidation: Oxygen is bubbled through the fuel sample at a rate of  $3 \pm 0.3$  L/h for 16 hours.

- **Cooling and Filtration:** After 16 hours, the sample is removed from the bath, allowed to cool to room temperature in the dark for at least 4 hours, and then filtered through a pre-weighed Gooch crucible to separate the filterable insolubles.
- **Washing:** The oxidation cell is rinsed with a heptane-based solvent, and the rinsings are used to wash the collected insolubles in the crucible. This ensures all sediment is collected and any soluble gums are removed.
- **Drying and Weighing (Filterable Insolubles):** The crucible containing the filtered sediment is dried in an oven at 105°C, cooled in a desiccator, and weighed. The difference from the initial weight gives the mass of filterable insolubles.
- **Adherent Insolubles:** The oxidation cell and delivery tube are washed with a trisolvant to dissolve any adherent gums. This solvent is then evaporated in a beaker, and the residue is weighed to determine the mass of adherent insolubles.
- **Calculation:** The total insolubles are calculated by summing the filterable and adherent insolubles. The result is reported in mg per 100 mL of the fuel sample.

Interpretation: A lower value for total insolubles indicates better oxidation stability. Fuels treated with an effective dose of **dinonylamine** are expected to show a significant reduction in total insolubles compared to the untreated base fuel.

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